Allyl 4-bromobutyrate

Description

BenchChem offers high-quality Allyl 4-bromobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 4-bromobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

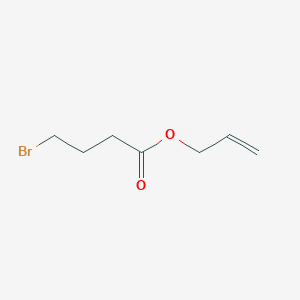

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWKENTBDJHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426626 | |

| Record name | ALLYL 4-BROMOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178215-45-7 | |

| Record name | ALLYL 4-BROMOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl 4-bromobutyrate chemical properties

An In-depth Technical Guide to Allyl 4-bromobutyrate: Properties, Synthesis, and Applications

Introduction

Allyl 4-bromobutyrate is a bifunctional organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its structure is deceptively simple, yet it offers two distinct and highly valuable reactive centers: a primary alkyl bromide and an allyl ester. This duality allows for a wide range of selective transformations, making it a versatile building block for the synthesis of complex molecular architectures. The alkyl bromide terminus serves as a potent electrophile for nucleophilic substitution reactions, enabling the introduction of a four-carbon chain, while the allyl ester provides a stable yet readily cleavable protecting group for the carboxyl functionality. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core chemical properties, synthesis, reactivity, and safe handling of Allyl 4-bromobutyrate, providing field-proven insights and detailed protocols for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its successful application in synthesis. These properties dictate reaction conditions, purification strategies, and methods for structural verification.

Core Properties

The key physicochemical properties of Allyl 4-bromobutyrate are summarized below. These values are critical for experimental design, including solvent selection and temperature control.

| Property | Value | Source(s) |

| Chemical Name | prop-2-enyl 4-bromobutanoate | [1][2][3] |

| Synonyms | Allyl 4-bromobutanoate, 4-Bromobutyric acid allyl ester | [1][3] |

| CAS Number | 178215-45-7 | [1][3] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 207.07 g/mol | [1][2][3] |

| Boiling Point | ~230.0 °C (Predicted) | [1] |

| Density | ~1.328 g/cm³ (Predicted) | [1] |

| Refractive Index | ~1.4725 | [1] |

Spectroscopic Signature

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Vinyl (CH₂) | 5.2-5.4 ppm (multiplet) | Terminal alkene protons, split by adjacent vinyl proton. |

| Vinyl (CH) | 5.8-6.0 ppm (multiplet) | Internal alkene proton, split by three adjacent protons. | |

| Allyl (OCH₂) | ~4.6 ppm (doublet) | Methylene group adjacent to ester oxygen and vinyl group. | |

| Bromo (CH₂Br) | ~3.5 ppm (triplet) | Methylene group deshielded by the electronegative bromine atom. | |

| Aliphatic (CH₂) | ~2.2 ppm (triplet) | Methylene group adjacent to the ester carbonyl. | |

| Aliphatic (CH₂) | ~2.4 ppm (quintet) | Methylene group adjacent to two other CH₂ groups. | |

| ¹³C NMR | Carbonyl (C=O) | ~172 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Vinyl (CH) | ~132 ppm | sp² hybridized carbon of the internal alkene. | |

| Vinyl (CH₂) | ~118 ppm | sp² hybridized carbon of the terminal alkene. | |

| Allyl (OCH₂) | ~65 ppm | sp³ carbon attached to the ester oxygen. | |

| Bromo (CH₂Br) | ~33 ppm | sp³ carbon attached to bromine. | |

| Aliphatic (CH₂) | ~32 ppm | Carbon alpha to the ester carbonyl. | |

| Aliphatic (CH₂) | ~28 ppm | Carbon beta to the ester carbonyl. | |

| IR | C=O Stretch | 1730-1750 cm⁻¹ (Strong) | Characteristic absorption for an ester carbonyl group.[7] |

| C=C Stretch | 1640-1680 cm⁻¹ (Medium) | Absorption for the alkene double bond.[7] | |

| C-O Stretch | 1000-1300 cm⁻¹ (Strong) | Ester C-O bond vibrations.[7] | |

| sp² C-H Stretch | 3060-3140 cm⁻¹ (Medium) | C-H bonds of the vinyl group.[7] | |

| sp³ C-H Stretch | 2850-3000 cm⁻¹ (Strong) | C-H bonds of the butyrate chain.[7] | |

| Mass Spec | Molecular Ion [M]⁺ | 206/208 m/z | Isotopic pattern (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br. |

| Fragmentation | [M-Br]⁺, [M-C₃H₅]⁺ | Loss of the bromine atom or the allyl group are expected primary fragmentation pathways. |

Synthesis of Allyl 4-bromobutyrate

The most direct and reliable method for preparing Allyl 4-bromobutyrate is the acid-catalyzed Fischer esterification of 4-bromobutyric acid with allyl alcohol. The causality behind this choice is rooted in the high availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing the water byproduct.

Workflow: Fischer Esterification

Caption: Synthesis workflow for Allyl 4-bromobutyrate.

Experimental Protocol: Synthesis

Objective: To synthesize Allyl 4-bromobutyrate via Fischer esterification.

Materials:

-

4-Bromobutyric acid (1.0 eq)

-

Allyl alcohol (1.5 eq)

-

Concentrated Sulfuric Acid (0.05 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add 4-bromobutyric acid, toluene, and allyl alcohol. The use of excess allyl alcohol helps to shift the equilibrium towards the product.

-

Catalysis: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Causality: This step is critical to prevent product hydrolysis during workup and remove the acidic starting material. Follow with a wash with brine to reduce the solubility of organic material in the aqueous phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Allyl 4-bromobutyrate.

Chemical Reactivity and Synthetic Utility

The synthetic power of Allyl 4-bromobutyrate stems from its ability to undergo selective reactions at either of its two functional groups.

Reactions at the Alkyl Bromide Terminus: SN2 Substitution

The primary alkyl bromide is an excellent electrophile, highly susceptible to backside attack by a wide range of nucleophiles via an Sₙ2 mechanism.[8][9][10] This reaction proceeds with an inversion of configuration if the carbon were chiral and is favored by polar aprotic solvents.[10][11] This pathway is fundamental for creating new carbon-carbon or carbon-heteroatom bonds.[12]

Sources

- 1. ALLYL 4-BROMOBUTYRATE | 178215-45-7 [chemicalbook.com]

- 2. PubChemLite - Allyl 4-bromobutyrate (C7H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. fiveable.me [fiveable.me]

- 9. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. nbinno.com [nbinno.com]

Allyl 4-bromobutyrate structure and formula

An In-Depth Technical Guide to Allyl 4-bromobutyrate: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Allyl 4-bromobutyrate, a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, provide a validated synthesis protocol, explore its characteristic reactivity, and discuss its applications as a versatile building block in the construction of complex molecular architectures.

Core Identity and Physicochemical Properties

Allyl 4-bromobutyrate, also known as prop-2-enyl 4-bromobutanoate, is a valuable intermediate in organic synthesis.[1] Its structure uniquely combines two highly reactive functional groups: a terminal allyl group and a primary alkyl bromide, linked by an ester functional group. This duality allows for a range of orthogonal chemical transformations, making it a strategic component in multistep syntheses.

The molecular formula for Allyl 4-bromobutyrate is C₇H₁₁BrO₂.[2][3] Its structure features an ester formed from allyl alcohol and 4-bromobutyric acid. This arrangement provides a four-carbon spacer with an electrophilic center at one end (C-Br bond) and a nucleophilic/radical-susceptible π-system at the other (the allyl group).

Table 1: Chemical Identifiers and Properties of Allyl 4-bromobutyrate

| Property | Value | Source(s) |

| IUPAC Name | prop-2-enyl 4-bromobutanoate | [1][2] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 207.07 g/mol | [1][3] |

| CAS Number | 178215-45-7 | [1][3][4] |

| SMILES | C=CCOC(=O)CCCBr | [2] |

| InChI Key | KGXWKENTBDJHOM-UHFFFAOYSA-N | [1][2] |

| Predicted Boiling Point | 230.0 ± 23.0 °C | [1] |

| Predicted Density | 1.328 ± 0.06 g/cm³ | [1] |

| Physical Form | Solid or liquid | [4] |

Synthesis of Allyl 4-bromobutyrate

The most direct and common method for preparing Allyl 4-bromobutyrate is the Fischer esterification of 4-bromobutyric acid with allyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis, favored for its use of readily available and inexpensive starting materials.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a 4N HCl solution in dioxane, is essential to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, allyl alcohol.

-

Excess Reagent/Water Removal: The esterification is an equilibrium-limited process. To drive the reaction toward the product, Le Châtelier's principle is exploited. This can be achieved by using an excess of one reactant (typically the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate. The specific temperature is determined by the boiling point of the solvent or the excess alcohol used.

-

Workup Procedure: The post-reaction workup is critical for isolating a pure product. Washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution neutralizes the acid catalyst and removes any unreacted 4-bromobutyric acid. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase before drying.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established procedures for similar bromo-esters.[5]

Materials:

-

4-bromobutyric acid

-

Allyl alcohol

-

4N HCl in dioxane (or concentrated H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromobutyric acid (1.0 eq) in a suitable solvent such as dichloromethane or excess allyl alcohol, add allyl alcohol (1.2-2.0 eq).

-

Add a catalytic amount of 4N HCl in dioxane (e.g., 0.1 eq) or a few drops of concentrated sulfuric acid to the mixture.

-

Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove volatile components under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Allyl 4-bromobutyrate by vacuum distillation or column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Allyl 4-bromobutyrate synthesis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Allyl 4-bromobutyrate stems from its bifunctional nature, allowing for selective reactions at either the alkyl bromide or the allyl terminus.

Nucleophilic Substitution at the C-Br Bond

The primary alkyl bromide is an excellent electrophile for S_N2 reactions. This allows for the facile introduction of the four-carbon ester chain onto a wide variety of nucleophiles.[5][6] This reactivity is fundamental to its application in building complex molecules. For instance, reaction with primary amines can lead to the formation of substituted pyrrolidones after subsequent intramolecular cyclization, a common scaffold in medicinal chemistry.[5]

Key Applications:

-

Synthesis of Heterocycles: Used as a key building block for γ-amino acids, pyrrolidines, and other nitrogen-containing heterocycles.[5]

-

Alkylation of Nucleophiles: Acts as a potent alkylating agent for amines, thiols, and stabilized carbanions.[6] This is crucial in the development of pharmaceutical compounds, including analogues of gamma-aminobutyric acid (GABA).[5]

Reactions of the Allyl Group

The allyl group provides a second site of reactivity, which can be engaged before or after modification at the bromide terminus.

-

Allylic Bromination: While the molecule already contains a bromine atom, the allylic hydrogens are susceptible to radical bromination, for example, using N-bromosuccinimide (NBS).[7][8] This can sometimes lead to an "allylic rearrangement," where the double bond shifts.[9]

-

Allylation Reactions: The allyl group can participate in metal-mediated reactions. For example, in Barbier-type allylations, the entire molecule could potentially be used to allylate carbonyl compounds.[10]

-

Alkene Reactions: The double bond can undergo standard alkene reactions such as hydrogenation, epoxidation, or dihydroxylation, providing further avenues for molecular diversification.

Diagram of Key Reaction Pathways

Caption: Dual reactivity pathways of Allyl 4-bromobutyrate.

Role in Drug Development and Materials Science

The introduction of bromine into molecular structures is a recognized strategy in drug design, as it can favorably alter intermolecular interactions, such as through halogen bonding.[11] Allyl 4-bromobutyrate serves as an excellent scaffold for this purpose. Its ability to introduce a functionalized four-carbon chain is invaluable for creating the complex molecular architectures found in many therapeutic agents.[6]

The allyl group itself is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[12] The combination of these two functionalities in one molecule makes Allyl 4-bromobutyrate a powerful intermediate for constructing novel drug candidates and functionalized polymers for materials science applications.

Safety and Handling

Allyl 4-bromobutyrate should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on data for similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[1] It should be stored in a cool, dry place under an inert atmosphere, as it may be sensitive to moisture and light.[4]

References

-

PubChemLite. Allyl 4-bromobutyrate (C7H11BrO2). Available from: [Link]

-

Fray, A., et al. Scheme 4. Synthesis of allyl bromide (E)-4 from nitrile (E)-3 via radical brominating reaction. ResearchGate. Available from: [Link]

-

KPU Pressbooks. 3.2 Reactions of Allyl System – Organic Chemistry II. Available from: [Link]

-

ResearchGate. Barbier allylation with allyl bromide 4 and various aldehydes using optimized conditions. Available from: [Link]

-

PubChem. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604. Available from: [Link]

-

Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. (2013). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Application of Allyl Bromide: A Deep Dive. (2026). Available from: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Versatility: Ethyl 4-Bromobutyrate as a Core Organic Synthesis Intermediate. (2026). Available from: [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. (2024). Available from: [Link]

Sources

- 1. ALLYL 4-BROMOBUTYRATE | 178215-45-7 [chemicalbook.com]

- 2. PubChemLite - Allyl 4-bromobutyrate (C7H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Allyl 4-bromobutanoate | 178215-45-7 [sigmaaldrich.com]

- 5. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. nbinno.com [nbinno.com]

Allyl 4-bromobutyrate molecular weight and mass

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Allyl 4-bromobutyrate

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, bifunctional reagents serve as critical building blocks for constructing complex molecular architectures. Allyl 4-bromobutyrate is one such reagent, incorporating two distinct reactive centers: a terminal alkyl bromide, which is susceptible to nucleophilic substitution, and an allyl ester, which can function as a protecting group or participate in various allylic transformations. Its utility lies in its capacity to introduce a four-carbon chain that can be further elaborated or cyclized, making it a valuable intermediate in the synthesis of heterocycles, γ-substituted butyric acid derivatives, and other motifs of interest in medicinal chemistry.

This technical guide provides a comprehensive examination of the core physicochemical properties of Allyl 4-bromobutyrate, with a specific focus on its molecular weight and mass. We will delve into the critical distinction between average molecular weight and monoisotopic mass, outline a robust synthetic protocol, detail methods for analytical characterization, and discuss its practical applications and safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.

Core Molecular Properties: Mass vs. Weight

A precise understanding of a molecule's mass is fundamental to its application, from stoichiometric calculations for a bulk reaction to the interpretation of high-resolution mass spectrometry data. For Allyl 4-bromobutyrate, it is crucial to distinguish between its molecular weight (or average mass) and its monoisotopic mass.

-

Molecular Weight (Average Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms (C, H, Br, O). It is the value used for macroscopic calculations, such as determining the mass of reagent needed to achieve a specific molar quantity in a reaction.

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This is the mass that is most prominently observed in high-resolution mass spectrometry (HRMS), providing unambiguous confirmation of a compound's elemental composition.

The key physicochemical identifiers and mass-related values for Allyl 4-bromobutyrate are summarized below.

| Property | Value | Source |

| IUPAC Name | prop-2-enyl 4-bromobutanoate | [1] |

| Synonyms | Allyl 4-bromobutanoate, 4-Bromobutyric acid allyl ester | [1][2] |

| CAS Number | 178215-45-7 | [2][3][4] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 207.07 g/mol | [2][3] |

| Monoisotopic Mass | 205.99425 Da | [1] |

| Exact Mass | 205.99425 Da | [1] |

Synthesis of Allyl 4-bromobutyrate

A reliable and straightforward method for the laboratory-scale synthesis of Allyl 4-bromobutyrate is the Fischer esterification of 4-bromobutyric acid with allyl alcohol. This acid-catalyzed reaction is an equilibrium process where the formation of the ester is favored by using an excess of one reactant (typically the less expensive alcohol) or by the removal of water as it is formed.

Causality of Experimental Design

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the 4-bromobutyric acid, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol. To drive the reaction to completion, Le Chatelier's principle is leveraged by either using an excess of allyl alcohol or by employing a Dean-Stark apparatus to azeotropically remove the water byproduct, thus shifting the equilibrium toward the desired ester product.

Caption: Fischer esterification workflow for synthesizing Allyl 4-bromobutyrate.

Experimental Protocol: Synthesis of Allyl 4-bromobutyrate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobutyric acid (16.7 g, 0.1 mol) and allyl alcohol (11.6 g, 0.2 mol).

-

Solvent and Catalyst Addition: Add toluene (100 mL) as the solvent. Slowly and with caution, add concentrated sulfuric acid (0.5 mL) to the stirring mixture.

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Allyl 4-bromobutyrate.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in any chemical workflow. This self-validating process relies primarily on mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of Allyl 4-bromobutyrate. The analysis will target the monoisotopic mass. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da (the M and M+2 peaks).

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a stock solution of Allyl 4-bromobutyrate at 1 mg/mL in methanol. From this, create a dilute solution of approximately 1-5 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode).

-

Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) according to the manufacturer's instructions.

-

Analysis: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Interpretation: Look for the protonated molecular ion, [M+H]⁺, at a theoretical m/z of 206.9993. Also, observe the sodium adduct, [M+Na]⁺, at m/z 228.9812.[1] The presence of the characteristic M/M+2 bromine isotope pattern will provide further confirmation.

Applications in Drug Development

The bifunctional nature of Allyl 4-bromobutyrate makes it a strategic tool for medicinal chemists. The two reactive sites can be addressed orthogonally to build complex molecular scaffolds.

-

As an Alkylating Agent: The primary carbon-bromine bond is an excellent electrophilic site for Sₙ2 reactions. It readily reacts with nucleophiles such as amines, thiols, or phenoxides to introduce the four-carbon ester chain.[5][6] This is a common strategy for synthesizing precursors to GABA analogues or other neuroactive agents.[6]

-

Synthesis of Heterocycles: It is an invaluable building block for synthesizing five-membered rings like pyrrolidines.[6] For example, reaction with a primary amine followed by intramolecular cyclization can efficiently generate N-substituted pyrrolidinone structures, a common core in many pharmaceuticals.

-

Protecting Group and Linker: The allyl ester can serve as a stable protecting group for the carboxylic acid, which can be selectively deprotected under mild conditions (e.g., using palladium catalysis) without affecting other functional groups. This allows the alkyl bromide to be used first, with the acid being revealed for subsequent chemistry, such as amide bond formation.

Caption: The dual reactivity of Allyl 4-bromobutyrate as a molecular building block.

Safety and Handling

As with any reactive alkylating agent, proper safety protocols must be strictly followed when handling Allyl 4-bromobutyrate. It is classified as an irritant and requires careful handling to avoid contact and inhalation.

| Safety Aspect | Guideline | Source |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All work should be conducted in a certified chemical fume hood. | [8] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. It may be moisture sensitive. | [8] |

Expert Insight: The reactivity that makes Allyl 4-bromobutyrate a useful synthetic tool also underlies its potential hazards. As an alkylating agent, it can react with biological nucleophiles, necessitating the use of comprehensive PPE to prevent exposure.

Conclusion

Allyl 4-bromobutyrate is a potent synthetic intermediate whose utility is rooted in its precise molecular structure and dual reactivity. A thorough understanding of its mass properties—differentiating between the average molecular weight (207.07 g/mol ) for bulk chemistry and the monoisotopic mass (205.99425 Da) for analytical confirmation—is essential for its effective use.[1][2][3] By employing robust synthetic and analytical protocols, researchers can confidently leverage this reagent for the construction of novel molecules in pharmaceutical and materials science discovery, while adhering to strict safety guidelines to ensure responsible handling.

References

-

Allyl 4-bromobutyrate (C7H11BrO2) - PubChemLite. PubChemLite. [Link]

Sources

- 1. PubChemLite - Allyl 4-bromobutyrate (C7H11BrO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. ALLYL 4-BROMOBUTYRATE | 178215-45-7 [chemicalbook.com]

- 5. Application of Allyl bromide_Chemicalbook [chemicalbook.com]

- 6. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Allyl 4-bromobutyrate

Abstract

Allyl 4-bromobutyrate (CAS No. 178215-45-7) is a bifunctional organic compound of significant interest to researchers in drug development and materials science.[1][2] Its structure incorporates a terminal allyl group, amenable to a wide range of polymerization and addition reactions, and a primary alkyl bromide, a versatile handle for nucleophilic substitution. This guide provides a comprehensive overview of the principal synthetic routes to Allyl 4-bromobutyrate, focusing on the underlying chemical principles, detailed experimental protocols, and critical parameters for process optimization and characterization. We will explore both the classic Fischer-Speier esterification and the higher-yield acyl chloride method, offering field-proven insights to ensure procedural success and product integrity.

Introduction: Strategic Importance of Allyl 4-bromobutyrate

The synthetic utility of Allyl 4-bromobutyrate stems from its orthogonal reactivity. The allyl ester moiety and the bromoalkane functionality can be addressed with distinct classes of reagents under different conditions, making it a valuable building block for sequential chemical transformations.

-

Allyl Group: Provides a site for radical polymerization, thiol-ene "click" chemistry, and transition-metal-catalyzed reactions such as cross-coupling, metathesis, and allylic substitution.

-

Bromobutyl Chain: Serves as a robust electrophile for the introduction of nucleophiles via Sₙ2 reactions, enabling the attachment of amines, azides, thiols, and other functional groups.

This dual functionality allows for the construction of complex molecular architectures, including functionalized polymers, drug delivery systems, and intricate organic intermediates for pharmaceutical synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of Allyl 4-bromobutyrate is fundamentally an esterification reaction. The choice of method depends on factors such as desired yield, purity requirements, available starting materials, and tolerance for specific reaction conditions. Two primary strategies dominate the landscape.

Method A: Fischer-Speier Esterification

This is the direct, acid-catalyzed reaction between 4-bromobutyric acid and allyl alcohol.[3] It is an equilibrium-controlled process, valued for its operational simplicity and cost-effectiveness.[4]

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product.[3][5]

To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by adhering to Le Châtelier's principle, either by using a large excess of one reactant (usually the less expensive allyl alcohol) or by actively removing water as it is formed.[5][6]

Method B: Acyl Chloride Route

This two-step approach involves first converting the less reactive 4-bromobutyric acid into its highly electrophilic derivative, 4-bromobutyryl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with allyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield the ester.

This method avoids the equilibrium limitations of the Fischer esterification and generally proceeds faster and with higher yields. However, it requires the handling of corrosive and water-sensitive reagents like thionyl chloride and necessitates an additional synthetic step.

Experimental Protocols & Workflow

The following protocols are presented as robust, field-tested procedures. All operations involving volatile, toxic, or corrosive chemicals should be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol for Method A: Fischer Esterification

This protocol utilizes a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion.

Materials & Equipment:

-

4-Bromobutyric acid

-

Allyl alcohol

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add 4-bromobutyric acid (1.0 eq), allyl alcohol (3.0 eq), and toluene (approx. 2 mL per gram of carboxylic acid).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).

-

Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer carefully with a saturated solution of NaHCO₃ until effervescence ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying: Drain the organic layer into a flask and dry over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure Allyl 4-bromobutyrate.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 178215-45-7 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][7] |

| Molecular Weight | 207.07 g/mol | [1][7] |

| Boiling Point | ~85-87 °C at 5 mmHg (Predicted) | [2] |

| Density | ~1.328 g/cm³ (Predicted) | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum provides a definitive fingerprint of the molecule's structure.

-

δ ~5.9 ppm (m, 1H): The internal vinyl proton (-CH=) of the allyl group.

-

δ ~5.3 ppm (m, 2H): The terminal vinyl protons (=CH₂) of the allyl group.

-

δ ~4.6 ppm (d, 2H): The allylic protons (-O-CH₂-CH=).

-

δ ~3.5 ppm (t, 2H): The methylene protons adjacent to the bromine atom (-CH₂-Br).

-

δ ~2.5 ppm (t, 2H): The methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~2.2 ppm (quintet, 2H): The central methylene protons (-CH₂-CH₂-CH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~132 ppm: Internal vinyl carbon (-CH=).

-

δ ~118 ppm: Terminal vinyl carbon (=CH₂).

-

δ ~65 ppm: Methylene carbon of the ester linkage (-O-CH₂-).

-

δ ~33 ppm: Methylene carbon adjacent to bromine (-CH₂-Br).

-

δ ~32 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).

-

δ ~27 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

IR (Infrared) Spectroscopy:

-

~3080 cm⁻¹: =C-H stretch (vinyl).

-

~2960 cm⁻¹: C-H stretch (alkyl).

-

~1735 cm⁻¹: C=O stretch (ester), a strong, characteristic absorption.[8]

-

~1645 cm⁻¹: C=C stretch (alkene).

-

~1170 cm⁻¹: C-O stretch (ester).

Safety and Handling

The synthesis of Allyl 4-bromobutyrate involves several hazardous materials that require careful handling.

-

Allyl Alcohol: Highly toxic, flammable, and a potent lachrymator. Handle only in a fume hood and wear gloves and safety goggles.[9]

-

4-Bromobutyric Acid: Corrosive. Avoid contact with skin and eyes.

-

Concentrated Sulfuric Acid: Extremely corrosive. Add slowly to other solutions to dissipate heat.

-

Allyl Bromide (related compound): As an alkylating agent, allyl bromide is used in various syntheses. It is a clear liquid with a persistent, acrid smell and is flammable.[10] The product, Allyl 4-bromobutyrate, should be handled with similar caution as a potential alkylating agent.

References

- Filo. (2024, February 10). Allyl alcohol + Br2/CCl4 →?

- The Royal Society of Chemistry.

- ResearchGate. Scheme 4. Synthesis of allyl bromide (E)-4 from nitrile (E)

- ChemicalBook. Allyl bromide synthesis.

- Guidechem. (2020, October 22). How to synthesize Allyl bromide?

- Organic Chemistry Portal.

- Organic Chemistry Portal.

- Acid to Ester - Common Conditions.

- Santa Cruz Biotechnology.

- Organic Syntheses Procedure. are added to the distillation flask containing the reactants in order to prevent bumping...

- ChemicalBook. (2025, November 4).

- Master Organic Chemistry. (2022, November 16).

- Sciencemadness Discussion Board. (2011, November 15). Allyl chloride (bromide).

- Google Patents.

- OperaChem. (2024, January 5).

- Thermo Scientific Chemicals.

- Chemistry Steps. (2021, November 18).

- YouTube. (2021, February 22). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide.

- YouTube. (2022, May 28). MCQ-227 Multistep reactions on Allyl alcohol.

- Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution.

- PubChemLite.

- ChemicalBook. 4-Bromobutyric acid(2623-87-2) 1H NMR spectrum.

- ChemicalBook.

- ChemicalBook. Allyl bromide(106-95-6) IR Spectrum.

- Google Patents. US5208400A - Process for producing allyl bromides.

- Reddit. (2022, January 8).

- YouTube. (2025, December 21). Making Allyl Bromide.

- Chemguide.

- Sciencemadness Discussion Board. (2019, December 10).

- NIH. Catalytic Asymmetric Synthesis of Chiral Allylic Esters.

- Taylor & Francis. Allyl bromide – Knowledge and References.

- The Infrared and Raman Discussion Group (IRDG).

- ResearchGate.

- CDN. Infrared Spectroscopy.

- YouTube. (2020, January 1).

Sources

- 1. scbt.com [scbt.com]

- 2. ALLYL 4-BROMOBUTYRATE | 178215-45-7 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. PubChemLite - Allyl 4-bromobutyrate (C7H11BrO2) [pubchemlite.lcsb.uni.lu]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Sciencemadness Discussion Board - Allyl Bromide Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Allyl 4-Bromobutyrate: The Orthogonal "Click" Linker

This guide provides an in-depth technical analysis of Allyl 4-bromobutyrate (CAS 178215-45-7) , a critical bifunctional building block used in organic synthesis, medicinal chemistry, and advanced polymer materials.

Technical Whitepaper & Application Guide

Executive Summary

Allyl 4-bromobutyrate (C₇H₁₁BrO₂) is a specialized heterobifunctional linker designed for orthogonal conjugation . Unlike simple alkyl halides, this molecule possesses two distinct reactive termini:[1]

-

Electrophilic Alkyl Bromide (γ-position): Reacts via nucleophilic substitution (

) with amines, thiols, and phenolics. -

Allyl Ester Moiety: Serves as a "masked" carboxylate or a handle for radical-mediated thiol-ene "click" chemistry and Ring-Closing Metathesis (RCM) .

Its primary utility lies in Drug Delivery Systems (DDS) for synthesizing prodrugs and haptens, and in Polymer Science for post-polymerization functionalization. By enabling the stepwise attachment of a drug payload to a carrier (e.g., PEG, protein, or nanoparticle) without cross-reactivity, it ensures high structural fidelity in complex synthesis.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 178215-45-7 |

| IUPAC Name | Prop-2-enyl 4-bromobutanoate |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.398 g/mL (Predicted) |

| Boiling Point | 98–100 °C at 10 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive; store under inert gas (Argon/Nitrogen) at 2–8°C |

Synthesis & Manufacturing Protocols

For high-purity applications (drug development), the Acid Chloride Method is preferred over Fischer Esterification to prevent oligomerization and ensure complete removal of byproducts.

Method A: Acid Chloride Route (High Purity)

Rationale: Uses 4-bromobutyryl chloride to drive the reaction to completion under mild basic conditions, avoiding the harsh heat of acid catalysis that can polymerize the allyl group.

Reagents:

-

4-Bromobutyryl chloride (1.0 equiv)

-

Allyl alcohol (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

-

Solvation: Dissolve Allyl alcohol (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM at 0°C (ice bath).

-

Addition: Dropwise add 4-Bromobutyryl chloride (1.0 equiv) diluted in DCM over 30 minutes. Maintain temp < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash organic layer with 1M HCl (to remove amine salts), then Sat. NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Lactone Ring Opening (Industrial Scale)

Rationale: Cost-effective for kilogram-scale production using

-

Bromination:

-Butyrolactone is treated with anhydrous HBr (gas) to ring-open, forming 4-bromobutyric acid.[3] -

Esterification: The acid is refluxed with Allyl alcohol and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in Toluene using a Dean-Stark trap to remove water.

Mechanism of Action: The Orthogonal Workflow

The power of Allyl 4-bromobutyrate lies in its ability to undergo two distinct types of reactions that do not interfere with each other.

Step 1: The "Anchor" (Nucleophilic Substitution)

The primary alkyl bromide is highly susceptible to

-

Nucleophiles: Primary/Secondary amines, Thiols, Phenoxides.

-

Conditions: Mild base (

or

Step 2: The "Click" (Thiol-Ene Conjugation)

Once the linker is anchored, the allyl tail remains inert until activated by a radical initiator or UV light. This allows for the "clicking" of the construct onto a polymer or protein carrier.

-

Reagents: Thiol-terminated polymer (PEG-SH) + Photoinitiator (DMPA).

-

Mechanism: Anti-Markovnikov addition of the thiol across the allyl double bond.

Visualizing the Pathway

Figure 1: The stepwise orthogonal conjugation workflow using Allyl 4-bromobutyrate.

Applications in Drug Development & Materials

A. Hapten Synthesis for ELISA/Vaccines

In immunochemistry, small drug molecules (haptens) must be attached to carrier proteins (like BSA or KLH) to elicit an immune response.

-

Protocol: React the drug (e.g., an amine-containing antibiotic) with Allyl 4-bromobutyrate.

-

Result: The drug now has a 4-carbon spacer ending in an allyl group.

-

Conjugation: The allyl group is oxidized to an aldehyde (via ozonolysis) or reacted with a thiol-modified protein to form the final immunogen.

B. Functionalized Polymers (ATRP & RAFT)

While not a standard ATRP initiator itself, Allyl 4-bromobutyrate is used to functionalize polymer backbones.

-

Post-Polymerization Modification: A polymer with pendant amine groups (e.g., Polylysine) is reacted with this linker. The resulting polymer displays allyl groups along its backbone, ready for cross-linking (to form hydrogels) or attachment of fluorescent tags via click chemistry.

C. Prodrug Linkers

The ester linkage in Allyl 4-bromobutyrate is susceptible to hydrolysis by esterases.

-

Strategy: The drug is attached via the bromine end. The allyl end is conjugated to a solubilizing tail (e.g., PEG).

-

Release: Upon entering the cell, esterases cleave the ester bond, releasing the original drug (modified with a hydroxy-butyl tail) or triggering a self-immolative cascade depending on the specific drug structure.

Experimental Protocol: Amine Alkylation

Objective: To attach Allyl 4-bromobutyrate to a secondary amine drug scaffold.

-

Dissolution: Dissolve 1.0 mmol of the Secondary Amine in 5 mL of anhydrous Acetonitrile (ACN).

-

Base Addition: Add 1.5 mmol of Cesium Carbonate (

). Note: -

Linker Addition: Add 1.1 mmol of Allyl 4-bromobutyrate via syringe.

-

Reflux: Heat the mixture to 60°C under Nitrogen for 12 hours.

-

Monitoring: Check TLC for the disappearance of the amine spot.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: The allyl-functionalized amine is typically purified via silica gel chromatography.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to potential hydrolysis to HBr).

-

H227: Combustible liquid.

-

Lachrymator: Vapor may cause eye irritation and tearing.

-

-

Storage:

-

Store at 2–8°C .

-

Keep under Inert Atmosphere (Argon) to prevent hydrolysis of the ester or oxidation of the allyl group.

-

-

Disposal:

-

Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

-

References

-

Santa Cruz Biotechnology. Allyl 4-bromobutyrate | CAS 178215-45-7. Retrieved from

-

Sigma-Aldrich. Allyl 4-bromobutanoate Product Information. Retrieved from

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[4][5][6][7] Angewandte Chemie International Edition, 49(9), 1540-1573. (Foundational reference for the allyl-thiol mechanism).

-

PubChem. Compound Summary: Allyl 4-bromobutyrate. Retrieved from

- Gauthier, M. A., & Gibson, M. I. (2010). Synthesis of Functional Polymers by Post-Polymerization Modification. (General reference for alkyl halide linkers in polymer science).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 3. CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride - Google Patents [patents.google.com]

- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Allyl 4-Bromobutyrate in Advanced Organic Synthesis

The following technical monograph provides an in-depth analysis of Allyl 4-bromobutyrate, designed for researchers in medicinal chemistry and organic synthesis.

Introduction & Strategic Utility

Allyl 4-bromobutyrate (CAS: 178215-45-7) is a specialized bifunctional intermediate utilized primarily in the development of small-molecule therapeutics and functionalized polymers. Its structural value lies in its orthogonality: it possesses an electrophilic alkyl bromide terminus for

In drug discovery, this compound is frequently employed to introduce a four-carbon spacer (butyryl linker) into pharmacophores, particularly in the synthesis of GABA receptor antagonists and macrocyclic peptides.

Physicochemical Profile

The following data aggregates predicted and analog-based experimental constants. Due to the specialized nature of this intermediate, values such as boiling point are often extrapolated from the ethyl analog (Ethyl 4-bromobutyrate).

| Property | Value / Description | Note |

| IUPAC Name | Prop-2-enyl 4-bromobutanoate | |

| CAS Number | 178215-45-7 | |

| Molecular Formula | ||

| Molecular Weight | 207.07 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon storage |

| Density | Predicted | |

| Boiling Point | Estimated based on Ethyl analog ( | |

| Refractive Index | Predicted | |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; sparingly soluble in water |

| Flash Point | Estimate; treat as combustible |

Scientist’s Note: The density of

allows for easy separation from aqueous phases during extraction (bottom layer). However, like most alkyl bromides, it is susceptible to hydrolysis; store over activated molecular sieves at.

Synthesis & Purification Protocol

While Fischer esterification is possible, the Acid Chloride Method is superior for research-scale synthesis due to milder conditions and easier purification, avoiding the equilibrium limitations of direct esterification.

Method A: Acyl Chloride Esterification (Recommended)

This protocol minimizes the formation of side products and ensures high conversion rates.

Reagents:

-

4-Bromobutyryl chloride (1.0 equiv)

-

Allyl alcohol (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Charge with Allyl alcohol and anhydrous DCM. Cool to -

Base Addition: Add

dropwise. The solution remains clear. -

Acylation: Add 4-Bromobutyryl chloride dropwise over 30 minutes. Critical: Maintain temperature

to prevent polymerization of the allyl group or displacement of the bromide. -

Reaction: Warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated

. Wash organic layer with -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Optimized acyl chloride esterification workflow for high-purity isolation.

Spectroscopic Characterization

Validation of the structure requires confirming the integrity of both the allyl terminus and the alkyl bromide chain.

-

NMR (500 MHz,

-

5.92 (ddt, 1H,

-

5.30 (dq, 1H,

-

5.23 (dq, 1H,

-

4.59 (dt, 2H,

-

3.45 (t, 2H,

-

2.50 (t, 2H,

-

2.18 (quint, 2H,

-

5.92 (ddt, 1H,

-

NMR:

-

Carbonyl (~172 ppm), Allylic CH (~132 ppm), Terminal alkene (~118 ppm),

(~33 ppm).

-

Reactivity & Applications

Allyl 4-bromobutyrate acts as a "dual-key" reagent. The researcher can selectively manipulate either end of the molecule.

A. Nucleophilic Substitution ( )

The primary application is alkylating amines, phenols, or thiols.

-

Mechanism: The primary bromide is a good leaving group.

-

Condition:

in Acetone or DMF at -

Use Case: Synthesizing N-alkylated heterocycles (e.g., modifying GABA antagonists).

B. Allyl Deprotection (Carboxyl Unmasking)

The allyl ester is stable to acidic/basic conditions used in many organic transformations but can be removed under neutral conditions using Palladium.

-

Reagent:

(cat) + Morpholine (scavenger). -

Outcome: Reveals the free carboxylic acid without hydrolyzing other sensitive esters.

C. Olefin Metathesis

The terminal alkene allows this molecule to participate in Ring-Closing Metathesis (RCM) to form macrocycles.

-

Reagent: Grubbs II catalyst.

Reactivity Pathway Diagram

Caption: Divergent synthetic pathways utilizing the orthogonal functional groups.

Safety & Handling (MSDS Summary)

-

Hazards: Skin irritant, serious eye irritant.[1] The compound is an alkylating agent and should be treated as a potential mutagen.

-

Lachrymator: Like many allyl and benzyl halides, it may cause tear production. Handle strictly in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolysis of bromide).

References

-

ChemicalBook. (2025).[2] Allyl 4-bromobutyrate Properties and Suppliers. Retrieved from

-

Santa Cruz Biotechnology. (2024).[3] Allyl 4-bromobutyrate Product Data. Retrieved from

-

PubChem. (2025).[1] Allyl 4-bromobutyrate Compound Summary. Retrieved from

-

Iqbal, F. et al. (2011). The Development of Novel Photoactivatable Antagonists for the GABAA Receptor. UCL Discovery. (Describes synthesis and use of Allyl 4-bromobutyrate). Retrieved from

Sources

Allyl 4-bromobutyrate reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of Allyl 4-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 4-bromobutyrate is a bifunctional reagent of significant interest in synthetic organic chemistry, materials science, and drug development. Its unique structure, featuring both a reactive alkyl bromide for nucleophilic substitution and a versatile allyl group for polymerization or further functionalization, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity profile, exploring the kinetics and mechanisms of its key transformations. Furthermore, it delves into the critical aspects of its stability, outlining potential degradation pathways and providing field-proven protocols for its safe handling and storage to ensure experimental reproducibility and safety.

Introduction

Allyl 4-bromobutyrate (CAS 178215-45-7) is a valuable synthetic intermediate characterized by two distinct reactive moieties.[1] The molecule consists of a four-carbon butyrate backbone, with a bromine atom at the 4-position creating a primary alkyl halide, and an allyl ester. This dual functionality makes it a powerful building block for a variety of applications.

-

In Pharmaceutical Synthesis: The alkyl bromide handle allows for the facile introduction of a butyrate linker to nucleophilic functional groups (e.g., amines, phenols, thiols) in drug candidates. This is particularly relevant in the synthesis of prodrugs or in the development of molecules like GABA (gamma-aminobutyric acid) analogues.[2][3]

-

In Polymer Chemistry: The terminal allyl group can participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" reactions.[4] This enables the creation of functional polymers with pendant groups that can be further modified post-polymerization.

Understanding the interplay between these two reactive sites, as well as the compound's inherent stability, is paramount for its effective use in any synthetic strategy.

Physicochemical Properties

A summary of the key physical and chemical properties of allyl 4-bromobutyrate is provided below.

| Property | Value |

| CAS Number | 178215-45-7[1] |

| Molecular Formula | C₇H₁₁BrO₂[1] |

| Molecular Weight | 207.07 g/mol [1] |

| Appearance | Typically a liquid |

| Functional Groups | Alkyl Halide (Bromo), Ester, Alkene (Allyl) |

Core Reactivity Profile

The reactivity of allyl 4-bromobutyrate is dictated by its two primary functional groups. These sites can be addressed selectively under appropriate reaction conditions.

Caption: Dual reactivity of Allyl 4-bromobutyrate.

The Electrophilic Center: The C-Br Bond

The primary carbon atom attached to the bromine is an electrophilic center, highly susceptible to nucleophilic attack.

Mechanism of Nucleophilic Substitution

Reactions at this site predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. Allyl halides are known to be significantly more reactive in SN2 reactions than their saturated counterparts (e.g., propyl bromide).[5] This enhanced reactivity is attributed to the stabilization of the SN2 transition state. The p-orbital on the carbon atom undergoing attack can overlap with the adjacent π-system of the double bond, delocalizing the electron density of the five-coordinate transition state and lowering the activation energy barrier.[5][6]

Caption: Generalized SN2 mechanism at the C-Br bond.

Common Nucleophilic Reactions

-

With Amines: Forms secondary or tertiary amines, a key step in building nitrogen-containing heterocycles.

-

With Carboxylates: Generates new ester linkages.

-

With Thiols: Produces thioethers.

-

With Stabilized Carbanions: Creates new carbon-carbon bonds.

These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile to maximize the nucleophilicity of the attacking species.

The Nucleophilic/Radical Center: The Allyl Group

The allyl group's carbon-carbon double bond serves as a site for addition reactions, most notably polymerization.

Radical Polymerization

While allyl monomers can undergo free-radical polymerization, they often exhibit complex behavior. A common challenge is degradative chain transfer , where a propagating radical abstracts a labile allylic hydrogen from a monomer molecule.[7] This terminates the growing chain and creates a stable, less reactive allyl radical, often leading to low molecular weight polymers. However, despite this, allyl-functionalized polymers are highly valuable.[4]

Thiol-Ene "Click" Chemistry

A more efficient method for modifying the allyl group is the thiol-ene reaction. This photo- or thermally-initiated radical addition of a thiol across the double bond is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it a powerful tool for post-polymerization modification or surface functionalization.[4]

Other Alkene Reactions

The double bond can also undergo other classic transformations, such as:

-

Epoxidation

-

Bromination

-

Dihydroxylation

Stability and Degradation

Alkyl bromides, especially reactive ones like allyl esters, require careful handling and storage to prevent degradation, which can compromise experimental results.

Potential Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding 4-bromobutanoic acid and allyl alcohol. Moisture should be rigorously excluded.[8][9]

-

Thermal Decomposition: Elevated temperatures can promote decomposition.[9] For alkyl bromides, this can involve elimination or radical pathways.

-

Light-Induced Decomposition/Polymerization: Like many allyl compounds, allyl 4-bromobutyrate may be sensitive to light, which can initiate unwanted radical polymerization or degradation.

-

Isomerization: Some allyl bromide compounds are known to isomerize during storage, which can be suppressed by specific stabilizers.[10]

Recommended Storage and Handling Protocols

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[11][12] Storage at 2-8°C is often recommended.[13] An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

-

Handling: Due to its nature as an alkylating agent and irritant, appropriate personal protective equipment (PPE) is mandatory.[14][15] This includes:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and certain metals that can catalyze decomposition.[8][16]

Use of Stabilizers

Commercial allyl bromide is often supplied with a stabilizer, such as propylene oxide, to scavenge any HBr that may form and prevent autocatalytic decomposition.[13] While specific data for allyl 4-bromobutyrate is less common, the use of radical inhibitors like phenothiazine has been patented to stabilize other allyl bromide compounds during storage.[10]

Experimental Protocols

Synthesis of Allyl 4-bromobutyrate from γ-Butyrolactone

This protocol is adapted from general methods for the synthesis of ω-bromoalkylcarboxylic esters.[2][17]

Caption: Workflow for the synthesis of Allyl 4-bromobutyrate.

Methodology:

-

Reaction Setup: Equip a three-necked flask with a magnetic stirrer, a gas inlet tube, and a condenser. Place the flask in a water bath. Add γ-butyrolactone (1.0 eq) to the flask.

-

Ring Opening: Slowly bubble dry hydrogen bromide (HBr) gas (approx. 1.2 eq) into the stirred γ-butyrolactone while maintaining the temperature between 10-30°C.[2][17]

-

Intermediate Formation: After HBr addition is complete, continue stirring the mixture for 1-3 hours. The reaction forms 4-bromobutyric acid in situ.

-

Esterification: Add allyl alcohol (1.0-1.2 eq) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 40-90°C) and maintain for several hours until TLC or GC analysis indicates completion of the reaction.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with deionized water, followed by a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure allyl 4-bromobutyrate.

Representative SN2 Reaction: Synthesis of an N-Substituted Product

Methodology:

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 eq) in a polar aprotic solvent like acetonitrile in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add allyl 4-bromobutyrate (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Conclusion

Allyl 4-bromobutyrate is a highly versatile bifunctional reagent whose synthetic utility is derived from the orthogonal reactivity of its alkyl bromide and allyl ester moieties. The electrophilic C-Br bond undergoes efficient SN2 reactions with a wide range of nucleophiles, while the allyl group provides a handle for polymerization and other alkene transformations. However, this high reactivity is coupled with potential instability. A thorough understanding of its degradation pathways and adherence to strict storage and handling protocols are essential for leveraging its full synthetic potential in a safe and reproducible manner.

References

-

Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). Indian Journal of Chemistry. [Link]

-

Alkyl Bromides. (2017, March 15). LANXESS. [Link]

-

METHYL BROMIDE - Safety Handbook. (n.d.). Amazon AWS. [Link]

-

Bromine Standard Operating Procedure. (n.d.). University of California, Santa Cruz. [Link]

-

SAFETY DATA SHEET - Allyl bromide. (2012, September 20). Stobec. [Link]

-

Bromine Safety Handbook. (2019, March 18). Indian Chemical Council (ICC). [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. [Link]

-

Nucleophilic attack on allylic compounds. (2025, June 25). University of Calgary. [Link]

-

Why allyl halides are more reactive towards nucleophilic substitution. (2017, January 22). askIITians. [Link]

-

Effect of Allylic Groups on SN2 Reactivity. (n.d.). PMC. [Link]

-

Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (2021, June 8). ACS Publications. [Link]

-

Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers. (n.d.). Scilit. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... (n.d.). PMC. [Link]

-

Why do allyl halides have a high reactivity? (2017, March 17). Quora. [Link]

- WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition. (n.d.).

-

Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. (n.d.). ResearchGate. [Link]

- WO2003066562A2 - Method for preparing ω-bromoalkylcarboxylic compounds. (n.d.).

-

Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside). (2023, October 1). Baghdad Science Journal. [Link]

- CN114736119A - One-step preparation method of ethyl 4-bromobutyrate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 3. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic attack on allylic compounds [ns1.almerja.com]

- 6. quora.com [quora.com]

- 7. scilit.com [scilit.com]

- 8. stobec.com [stobec.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. アリルブロミド reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 14. lanxess.com [lanxess.com]

- 15. dollycorporation.com [dollycorporation.com]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

Spectroscopic Characterization of Allyl 4-bromobutyrate: A Technical Guide

This document provides an in-depth analysis of the spectroscopic profile of Allyl 4-bromobutyrate (CAS 178215-45-7), a bifunctional molecule valuable in organic synthesis for the introduction of a reactive four-carbon chain tethered to a versatile allyl group. Given the limited availability of comprehensive, publicly accessible experimental spectra for this specific compound, this guide presents a detailed interpretation based on predicted data derived from established spectroscopic principles and data from structurally analogous compounds. This approach provides a robust framework for researchers to anticipate, identify, and interpret the spectroscopic features of Allyl 4-bromobutyrate in a laboratory setting.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is the cornerstone for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of Allyl 4-bromobutyrate provides a clear fingerprint of its structure, with distinct signals for the allyl and bromobutyrate moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-a | 5.98 - 5.88 | 1H | ddt (multiplet) | Jac ≈ 17.2, Jab ≈ 10.5, Jad ≈ 5.7 |

| H-b | 5.27 | 1H | dq (dd) | Jab ≈ 10.5, Jbc ≈ 1.5 |

| H-c | 5.34 | 1H | dq (dd) | Jac ≈ 17.2, Jbc ≈ 1.5 |

| H-d | 4.60 | 2H | dt (d) | Jad ≈ 5.7, Jbd/cd ≈ 1.5 |

| H-e | 2.55 | 2H | t | Jef ≈ 7.0 |

| H-f | 2.22 | 2H | quintet (p) | Jfe ≈ 7.0, Jfg ≈ 6.5 |

| H-g | 3.48 | 2H | t | Jgf ≈ 6.5 |

Figure 1: Structure of Allyl 4-bromobutyrate with proton assignments.

(Note: This is a placeholder for a chemical structure image. The proton labels a-g correspond to the table above.)

(Note: This is a placeholder for a chemical structure image. The proton labels a-g correspond to the table above.)

Experimental Workflow: ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is paramount for structural confirmation. The following protocol represents a standard, self-validating methodology.

Caption: Standard workflow for ¹³C NMR analysis.

Interpretation of the ¹³C NMR Spectrum

The predicted spectrum shows seven distinct carbon signals, corresponding to the seven unique carbon environments in Allyl 4-bromobutyrate.

-

Downfield Region: The ester carbonyl carbon is the most deshielded, appearing far downfield around 172.5 ppm.

-

Alkene Region: The two sp²-hybridized carbons of the allyl group appear between 118 and 132 ppm. The terminal CH₂ carbon is typically more shielded than the internal CH carbon.

-

Upfield (Aliphatic) Region: The sp³-hybridized carbons appear below 70 ppm. The carbon attached to the ester oxygen (C-d) is the most deshielded of this group (~65.4 ppm). The remaining four methylene carbons of the butyrate chain appear in the 27-33 ppm range, with their specific shifts influenced by the adjacent electron-withdrawing bromine atom and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3085 | Medium | =C-H Stretch | Alkene |

| 2960, 2880 | Medium | C-H Stretch | Alkane (CH₂) |

| 1735 | Strong | C=O Stretch | Ester |

| 1645 | Medium | C=C Stretch | Alkene |

| 1170 | Strong | C-O Stretch | Ester |

| 650 | Strong | C-Br Stretch | Alkyl Halide |

Experimental Workflow: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for acquiring the IR spectrum of a liquid sample without extensive preparation.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups:

-

Ester Group: The most prominent peak will be the strong, sharp absorption around 1735 cm⁻¹ due to the C=O stretch. A second strong band around 1170 cm⁻¹ corresponding to the C-O stretch confirms the ester functionality.

-

Allyl Group: The presence of the C=C double bond is indicated by a medium-intensity peak around 1645 cm⁻¹ . The associated sp² C-H stretch will appear just above 3000 cm⁻¹, typically around 3085 cm⁻¹ . [1]* Alkyl Chain: The sp³ C-H stretches of the methylene groups will be visible as medium-intensity peaks just below 3000 cm⁻¹, around 2960 cm⁻¹ .

-

Bromo Group: The C-Br bond vibration is found in the fingerprint region, typically as a strong absorption around 650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. The molecular formula of Allyl 4-bromobutyrate is C₇H₁₁BrO₂. Its monoisotopic mass is 205.9943 Da. [2]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 206 / 208 | Low | [M]⁺ (Molecular Ion Peak) |

| 165 / 167 | Medium | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 127 | Low | [M - Br]⁺ (Loss of bromine radical) |

| 85 | High | [C₄H₅O₂]⁺ (From cleavage of C-Br bond) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile liquid compounds like Allyl 4-bromobutyrate.

Caption: Standard workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The fragmentation pattern is a logical consequence of the molecule's structure. [3]

-

Molecular Ion (M⁺): A crucial feature will be a pair of peaks at m/z 206 and 208 . This doublet, with a roughly 1:1 intensity ratio, is the characteristic signature of a molecule containing a single bromine atom, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. [4]* Key Fragments:

-

Loss of Allyl Radical: Cleavage of the ester C-O bond can lead to the loss of an allyl radical (•C₃H₅, 41 Da), resulting in a prominent doublet at m/z 165/167 .

-